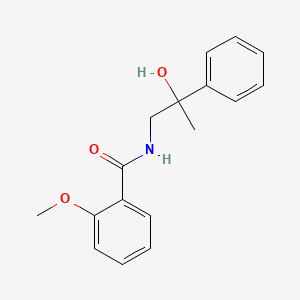

N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(20,13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)21-2/h3-11,20H,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHWFILDRASONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-hydroxy-2-phenylpropylamine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors and other bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may also be explored as a candidate for drug development targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenylpropyl group may enhance its binding affinity to hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core with a 2-hydroxy-1,1-dimethylethyl group.

- Synthesis: Produced via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .

- Key Properties :

- Applications : Primarily used in catalytic reactions rather than biomedical contexts.

(S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2-methoxybenzamide ([18F]DMFP)

- Structure : Contains a 2-methoxybenzamide core with a pyrrolidinyl-allyl substituent and a fluoropropyl group.

- Synthesis : Radiolabeled via nucleophilic substitution for PET imaging .

- Key Properties :

- Applications : Neuroimaging tracer for schizophrenia and Parkinson’s disease .

Cyprosulfamide (N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide)

- Structure : 2-Methoxybenzamide core modified with a sulfonyl linker and cyclopropylcarbamoylphenyl group.

- Synthesis : Derived from sulfonation and cyclopropane coupling reactions .

- Key Properties :

- Applications : Agricultural use to protect maize and cereals .

(±)-Sulpiride

- Structure : 2-Methoxybenzamide with an ethylpyrrolidinylmethyl group.

- Key Properties :

- Applications : Antipsychotic and antiemetic drug .

2-Methoxyfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methoxybenzamide)

- Structure : 2-Methoxybenzamide fused to a piperidinyl-phenylethyl opioid backbone.

- Key Properties :

Comparative Data Table

*Calculated based on analogous structures.

Structural and Functional Insights

- Electronic Effects : The 2-methoxy group in benzamides enhances electron density, improving receptor binding (e.g., dopamine antagonists) or catalytic activity .

- Steric Influence : Bulky substituents like hydroxy-phenylpropyl may limit blood-brain barrier penetration compared to smaller groups (e.g., fluoropropyl in [18F]DMFP) .

- Pharmacological vs. Agricultural Use : Substituents dictate application—e.g., cyclopropylcarbamoyl in cyprosulfamide vs. opioid backbones in 2-methoxyfentanyl .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a hydroxy group, a phenyl group, and a methoxybenzamide moiety. This combination allows for various interactions with biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group engages in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on various receptors, potentially influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by BenchChem reported that this compound shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition .

- Anti-inflammatory Mechanism : A detailed analysis revealed that the compound inhibits the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory effects. This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Pharmacological Applications : Further exploration into the pharmacological applications highlighted its potential use in developing new therapeutics aimed at treating infections and inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(2-hydroxy-2-phenylpropyl)-3-methylbenzamide | Structure | Antimicrobial | Similar mechanism but less potent |

| N-(4-hydroxyphenyl)-2-methoxybenzamide | Structure | Anti-inflammatory | More focused on inflammation |

| N-(3-hydroxybutyryl)-4-methoxybenzamide | Structure | Anticancer | Shows selective cytotoxicity |

Q & A

Basic: What are the optimal synthetic routes for N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzamide derivatives often involves nucleophilic substitution or coupling reactions. For example, radiosynthesis of structurally related compounds like [¹⁸F]DMFP involves nucleophilic substitution of tosyl precursors with [¹⁸F]fluoride under anhydrous conditions (110–120°C, 15–20 min) . Key parameters include:

| Reaction Parameter | Optimized Condition |

|---|---|

| Precursor | Tosyl or mesyl derivatives |

| Solvent | Acetonitrile/DMF (anhydrous) |

| Temperature | 100–120°C |

| Catalysts | Kryptofix 222/K₂CO₃ |

| Purification | HPLC with C18 columns |

For non-radiolabeled analogs, coupling reagents like HATU or DCC in dichloromethane (DCM) at 0–25°C are effective . Post-synthesis characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity.

Basic: How can the crystal structure and conformational stability of this compound be determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformational details. For the closely related compound (S)-N-(1-hydroxymethyl-2-methylpropyl)-2-methoxybenzamide, SCXRD revealed:

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) |

| Unit cell dimensions | a = 9.015 Å, b = 10.386 Å, c = 14.005 Å |

| Z-value | 4 |

| R-factor | 0.045 |

Data collection requires a diffractometer (e.g., Enraf-Nonius CAD-4) with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å). Refinement software like SHELXL is used to model thermal displacement parameters and hydrogen bonding networks .

Advanced: What strategies are effective for analyzing in vitro binding affinity of this compound to dopamine D2/D3 receptors?

Methodological Answer:

Competitive radioligand binding assays using [³H]spiperone or [¹⁸F]fallypride in transfected HEK-293 cells or striatal membrane preparations are standard. Key steps include:

Tissue Preparation : Homogenize rat striatal tissue in Tris-HCl buffer (pH 7.4) and centrifuge to isolate membranes .

Incubation : Co-incubate test compound (0.1 nM–10 µM) with 1 nM [³H]spiperone at 25°C for 60 min.

Quantification : Filter membranes (GF/B filters) and measure radioactivity via scintillation counting.

Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and convert to Kᵢ via Cheng-Prusoff equation.

For PET tracers like [¹⁸F]DMFP, in vivo biodistribution studies in rodents are performed to assess brain permeability and target engagement .

Advanced: How can structural modifications to this compound enhance selectivity for specific enzyme targets (e.g., MMPs or kinases)?

Methodological Answer:

Structure-activity relationship (SAR) studies involve systematic substitutions:

- Hydroxyl Group : Replace with fluorine or methyl to modulate hydrogen bonding (e.g., MMP-9 inhibition improved with fluorinated analogs) .

- Methoxy Position : Ortho vs. para substitution affects steric hindrance and π-π stacking (e.g., 2-methoxy enhances COX-2 selectivity) .

- Propyl Chain : Cyclization (e.g., pyrrolidine) or elongation alters conformational flexibility and target fit .

| Modification Site | Biological Impact |

|---|---|

| 2-Methoxy | Enhances CNS penetration |

| Hydroxypropyl | Increases solubility and H-bonding |

| Aromatic ring | Fluorination improves metabolic stability |

High-throughput screening (HTS) with enzymatic assays (e.g., fluorogenic substrates for MMPs) and molecular docking (AutoDock Vina) validate hypotheses .

Advanced: How do stereochemical differences in this compound influence pharmacological activity?

Methodological Answer:

Chiral resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For example, the (S)-enantiomer of related benzamides shows 10-fold higher D2 receptor affinity than (R)-forms . Pharmacokinetic studies in rodents reveal enantiomer-specific differences:

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Kᵢ (D2 receptors) | 2.3 nM | 24 nM |

| Plasma half-life | 6.7 h | 3.2 h |

| Brain/plasma ratio | 8:1 | 2:1 |

Stereochemistry also impacts metabolic pathways; CYP3A4 preferentially oxidizes (R)-enantiomers .

Basic: What analytical techniques are recommended for purity assessment and stability profiling of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm .

- Stability Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 h). Degradation products are identified via LC-MS/MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

Advanced: How can this compound be radiolabeled for in vivo PET imaging studies?

Methodological Answer:

Radiosynthesis involves:

Precursor Preparation : Synthesize tosyl or mesyl precursors (e.g., 5-(3-tosyloxypropyl)-2-methoxybenzamide) .

¹⁸F-Labeling : React with [¹⁸F]KF/Kryptofix 222 in acetonitrile (100°C, 10 min).

Purification : Semi-preparative HPLC (C18 column, ethanol/water).

Quality Control : Test radiochemical purity (>95%) via radio-TLC and sterility via membrane filtration.

In vivo PET imaging in rats demonstrates striatal uptake (SUV = 3.5 at 60 min post-injection), confirming blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.